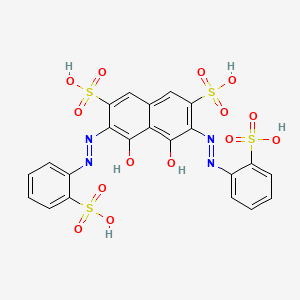
1-Iodopropane--d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodopropane, also known as n-Propyl iodide, is a colorless, flammable chemical compound . It has the chemical formula C3H7I . It is prepared by heating n-propyl alcohol with iodine and phosphorus .
Synthesis Analysis
1-Iodopropane can be synthesized by heating n-propyl alcohol with iodine and phosphorus . It can also be used for the alkylation of pyrrole by reacting with potassium salts of pyrrole to synthesize 1-n-propylpyrrole .Molecular Structure Analysis
The molecular formula of 1-Iodopropane is C3H7I . The average mass is 169.992 Da and the monoisotopic mass is 169.959229 Da .Chemical Reactions Analysis
1-Iodopropane can participate in nucleophilic substitution reactions. For example, it can react with hydroxide ions to produce alcohols . It can also react with ammonia to produce primary amines .Physical And Chemical Properties Analysis
1-Iodopropane is a colorless liquid with a molar mass of 169.993 g·mol−1 . It has a melting point of −101.40 °C and a boiling point range of 101.6 to 103.2 °C . The density is 1.743 g/mL at 25 °C .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Iodopropane-d5 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1-Propanol-d5", "Hydrogen iodide (HI)", "Phosphorus triiodide (PI3)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)" ], "Reaction": [ "Step 1: 1-Propanol-d5 is reacted with hydrogen iodide (HI) in the presence of phosphorus triiodide (PI3) to form 1-iodopropane-d5 and water.", "Step 2: The crude product is washed with sodium hydroxide (NaOH) solution to remove any remaining acid impurities.", "Step 3: The product is then dried over sodium sulfate (Na2SO4) and distilled to obtain pure 1-iodopropane-d5.", "Step 4: To ensure complete removal of any remaining impurities, the product can be further purified by recrystallization from methanol (CH3OH)." ] } | |
CAS-Nummer |
1219794-94-1 |
Molekularformel |
C3H2D5I |
Molekulargewicht |
175.0229589 |
Synonyme |
1-Iodopropane--d5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-](/img/structure/B1148711.png)
